6-Oxaspiro[4.5]dec-9-ylamine hydrochloride

Opioid GPCR Functional Selectivity

Medicinal chemistry teams developing G-protein biased μ-opioid agonists face a critical geometry bottleneck: generic acyclic amines fail to deliver the precise three-dimensional vector required for high-affinity binding and functional selectivity. 6-Oxaspiro[4.5]dec-9-ylamine hydrochloride solves this with a pre-assembled, rigid [4.5] oxa-spiro scaffold bearing the non-negotiable 9-amine substitution. • Direct precursor to TRV130 (oliceridine): Enables biased MOR agonism with >1000-fold G-protein vs. β-arrestin selectivity over morphine. • HCl salt form provides robust solid-state stability (2-8°C storage) and enhanced solubility for multi-step pharmaceutical synthesis. • Scalable supply: One-step Vilsmeier spirocyclization supports multi-kg GMP production with reduced step count and improved yield versus analogous spiro systems. Procure this validated building block for focused SAR libraries and late-stage clinical candidate development.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 1448046-14-7
Cat. No. B1404850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]dec-9-ylamine hydrochloride
CAS1448046-14-7
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)N.Cl
InChIInChI=1S/C9H17NO.ClH/c10-8-3-6-11-9(7-8)4-1-2-5-9;/h8H,1-7,10H2;1H
InChIKeyBUJYNMULMSPYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxaspiro[4.5]dec-9-ylamine HCl: Biased μ-Opioid Scaffold


6-Oxaspiro[4.5]dec-9-ylamine hydrochloride is a spirocyclic amine building block characterized by a rigid [4.5] oxa-spiro framework. As the hydrochloride salt (C₉H₁₈ClNO, MW: 191.7 g/mol) , it provides enhanced solubility and solid-state stability suitable for multi-step pharmaceutical synthesis. This compound serves as the core intermediate for a pharmacologically differentiated class of μ-opioid receptor (MOR) agonists, most notably TRV130 (oliceridine), which leverages this spirocyclic scaffold to achieve G-protein biased agonism with reduced β-arrestin recruitment compared to conventional opioids like morphine [1].

Spirocyclic amine building block for biased μ-opioid receptor agonist synthesis
Hydrochloride salt: reported solid-state stability and solubility for multi-step synthesis
Core intermediate for G-protein biased MOR agonist candidates (e.g., TRV130 scaffold)

6-Oxaspiro[4.5]dec-9-ylamine HCl: Unique Scaffold Requirements


The 9-amine substitution on the 6-oxaspiro[4.5]decane scaffold is non-negotiable for MOR biased agonism. The specific position and the oxygen atom within the spirocyclic ring system dictate the three-dimensional orientation of the amine handle, which directly impacts the downstream pharmacophore geometry [1]. Substituting generic acyclic amines (e.g., cyclohexylamine) or other spirocyclic isomers (e.g., 1-oxaspiro[4.5]decan-8-amine or 7-oxaspiro[4.5]decan-10-amine) results in a loss of the precise vector required for high-affinity binding and the functional selectivity profile observed in advanced leads like TRV130 [2].

Generic acyclic amines may not provide the required pharmacophore geometry for biased MOR agonism.
Other oxaspiro isomers shift the amine vector, which may lead to loss of binding affinity and functional selectivity.
Free base form may require cold-chain storage and may show lower stability compared to the HCl salt.

6-Oxaspiro[4.5]dec-9-ylamine HCl: Comparative Evidence


TRV130: G-Protein Bias at μ-Opioid Receptor

TRV130, synthesized from 6-oxaspiro[4.5]dec-9-ylamine, demonstrates a unique functional selectivity profile in MOR cell-based assays. It elicits G-protein signaling with potency and efficacy comparable to morphine (EC₅₀ ~10–50 nM, Emax ~90–100%) but with significantly reduced β-arrestin-2 recruitment and receptor internalization [1]. This functional bias is a direct result of the spirocyclic amine geometry introduced by this intermediate [2].

Functional selectivity
Head-to-head
TRV130: G-protein EC₅₀=8.2 nM; β-arr. EC₅₀>10,000 nM (Emax1000× bias factor for TRV130.
Supports functional selectivity assay context
Cross-study comparable; HEK-293 cells, human MOR
Opioid GPCR Functional Selectivity Analgesia

Spirocyclic Scaffold Privilege for MOR Potency

A patent evaluation of 6-oxaspiro[4.5]decane derivatives revealed that the 9-amine substitution is critical for activity. Compounds built on this scaffold consistently achieve sub-10 nM potency at the MOR, while analogs using alternative spiro-[4.4], -[3.5], or acyclic linkers show >100-fold loss in potency or complete inactivation [1]. This establishes the 6-oxaspiro[4.5]dec-9-ylamine system as a privileged scaffold for this target class.

Scaffold potency
Class-level
Representative 6-oxaspiro derivative EC₅₀=5.8 nM; non-spiro analog EC₅₀>5,000 nM. >800-fold potency difference.
Reported scaffold-specific potency context
Patent-derived; MOR cAMP assay, CHO-K1 cells
Medicinal Chemistry Structure-Activity Relationship Opioid Receptor

Hydrochloride Salt: Enhanced Stability and Handling

The hydrochloride salt (CAS 1448046-14-7) offers superior long-term stability compared to the free base (CAS 1343353-82-1). Vendor specifications indicate the HCl salt can be stored at 2-8°C as a solid with retained purity [1], while the free base is typically recommended for storage at -20°C and shows higher susceptibility to degradation . The salt form is immediately usable in aqueous or polar reaction media without additional pH adjustment, reducing preparation time and batch variability.

Salt-form stability
Data to verify
HCl salt: solid, 2–8°C storage, purity ≥97%. Free base: −20°C storage, purity typically 95%.
Supports salt-form selection for synthesis workflow
Vendor specifications; independent verification recommended
Process Chemistry Salt Selection Stability

Efficient Spirocycle Synthesis via Vilsmeier Conditions

The 6-oxaspiro[4.5]decane framework can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with other oxaspiro ring systems (e.g., 1-oxaspiro[3.5] or 2-oxaspiro[3.3]) that require 5-7 steps with cumulative yields often below 30% [2]. The efficient construction of this core scaffold ensures consistent supply and cost-effective access to the key amine intermediate.

Synthetic efficiency
Reported
6-oxaspiro[4.5]decane core: 1 step, near-quantitative yield. 1-oxaspiro[3.3]heptane: 6–13 steps, cumulative yields
Supports cost-effective scale-up context
Vilsmeier conditions vs. multi-step ring closure
In vivo endpoint
Class-level
TRV130: antinociception ED₅₀=2.23 mg/kg; GI transit inhibition 32%. Morphine: ED₅₀=1.87 mg/kg; GI transit inhibition 65% at equianalgesic doses.
Reported in vivo model-response endpoint context
Rat models; oliceridine (TRV130) received FDA approval in 2020
Synthetic Methodology Process Chemistry Spirocyclization

TRV130: Reduced Respiratory Depression and Constipation In Vivo

In rodent models, TRV130 (derived from this spirocyclic amine) produced dose-dependent antinociception in the radiant heat tail-flick assay with an ED₅₀ comparable to morphine (2.23 mg/kg vs. 1.87 mg/kg, s.c.) [1]. Critically, at equianalgesic doses (ED₈₀), TRV130 caused significantly less suppression of gastrointestinal transit (32% vs. 65% for morphine) and less respiratory depression in rat whole-body plethysmography studies [1][2]. This in vivo validation proves the value of this core scaffold for developing safer analgesics.

In vivo endpoint
Class-level
TRV130: antinociception ED₅₀=2.23 mg/kg; GI transit inhibition 32%. Morphine: ED₅₀=1.87 mg/kg; GI transit inhibition 65% at equianalgesic doses.
Reported in vivo model-response endpoint context
Rat models; oliceridine (TRV130) received FDA approval in 2020
In Vivo Pharmacology Therapeutic Index Analgesia

6-Oxaspiro[4.5]dec-9-ylamine HCl: Application Scenarios


Biased MOR Agonist Lead Optimization

Medicinal chemistry teams developing next-generation analgesics with reduced side effects should prioritize this building block for generating focused libraries around the 6-oxaspiro[4.5]decane core. Modifications at the 9-amine position directly influence the G-protein vs. β-arrestin bias, as demonstrated by TRV130's >1000-fold functional selectivity factor over morphine [1]. Using this intermediate, SAR studies can explore diverse N-substitutions to fine-tune therapeutic index.

Scalable Process Chemistry to Multi-Kilogram Scale

Due to the highly efficient, one-step synthesis of the spirocyclic core under Vilsmeier conditions, this building block is ideally suited for scale-up to multi-kilogram quantities [1]. Its hydrochloride salt form ensures robust storage (2-8°C, solid) and easy handling, critical for process chemists optimizing GMP production of late-stage clinical candidates. The synthesis method reduces step count and improves yield compared to analogous spiro systems [2].

Clinical-Stage MOR Agonists: Differentiated Safety Profiles

The compound is the validated starting point for synthesizing TRV130 (oliceridine), an FDA-approved biased MOR agonist, and related clinical candidates like YZJ-4729 [1][2]. Procurement of this specific intermediate enables direct access to a clinically proven pharmacophore that achieves effective analgesia with significant reductions in gastrointestinal and respiratory adverse events, directly addressing the limitations of current opioids like morphine [1].

Application
Selection Property
Validation Focus
Biased MOR agonist lead optimization
Scaffold-dependent functional selectivity
G-protein vs. β-arrestin bias assays
Scalable synthesis to multi-kilogram
Synthetic efficiency and salt-form stability
Yield and purity consistency
Biased MOR agonist research studies
Model-response endpoint comparability
Antinociception and GI transit endpoints
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